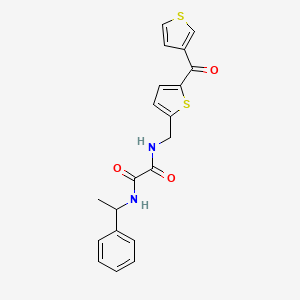

![molecular formula C13H9Cl2N3O B2816936 4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile CAS No. 1225383-63-0](/img/structure/B2816936.png)

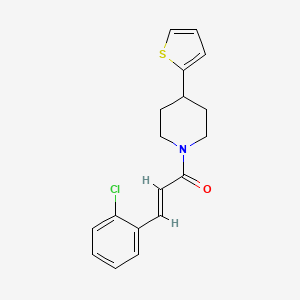

4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile

Übersicht

Beschreibung

“4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile” is a chemical compound with the CAS Number: 1225383-63-0 . It has a molecular weight of 294.14 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, the synthesis of 4-amino-2,6-dichloropyridine was developed starting from 2,6-dichloropyridine . The process involved oxidation to give a pyridine N-oxide derivative, which was then subjected to nitration followed by reduction . Subsequent nitration of the product and nucleophilic displacement reaction were carried out to afford fully substituted energetic pyridine derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9Cl2N3O/c1-7-3-9(6-16)4-8(2)12(7)19-11-5-10(14)17-13(15)18-11/h3-5H,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

As mentioned earlier, this compound is solid in physical form . It has a molecular weight of 294.14 .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

New Solvates and Salt of Anti-HIV Compound Etravirine : This study explored new solvates of Etravirine, which includes 4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile in its structure. The research focuses on the crystal structures, intermolecular interactions, and properties like lattice energies of these compounds (Muresan-Pop et al., 2021).

Pyrimidines Hydrogen-Bonded Aggregation : This paper discusses the hydrogen-bonded aggregation in pyrimidine compounds, indicating how slight changes in molecular structure can affect their properties (Trilleras et al., 2008).

Synthesis Methods and Applications

Synthesis of Pyrimidine Derivatives : A study details a rapid synthetic method for producing important intermediates in the synthesis of pyrimidines, highlighting the compound's significance in pharmaceutical and chemical fields (Hou et al., 2016).

Enaminonitriles in Heterocyclic Synthesis : This research investigates the use of enaminonitriles for synthesizing pyrazole, pyridine, and pyrimidine derivatives, demonstrating the versatility of pyrimidine compounds in creating diverse molecular structures (Fadda et al., 2012).

Molecular Docking and Biological Evaluation

Molecular Docking and Synthesis of Pyrimidine Derivatives : A recent study conducted molecular docking studies and synthesized pyrimidine derivatives, predicting their affinity with CDK4 protein, which is relevant for cancer research (Holam et al., 2022).

Synthesis of Pyrimidine Linked Pyrazole Heterocyclics : This paper presents the synthesis of pyrimidine-pyrazole hybrids and evaluates their insecticidal and antibacterial potential, showcasing the compound's applications in biologically active materials (Deohate & Palaspagar, 2020).

Antimicrobial and Anticancer Activities

Antimicrobial Activity of Pyrimidine Carbonitrile Derivatives : This study synthesizes and characterizes pyrimidine carbonitrile derivatives, assessing their antimicrobial activity against various bacterial and fungal strains (Bhat & Begum, 2021).

Synthesis of Compounds Bearing Pyrazoline Moiety for Antiproliferative Activity : A synthesis of dihydropyrimidine-based compounds with pyrazoline moiety was conducted to evaluate their antiproliferative activity against different cancer cell lines (Awadallah et al., 2013).

Eigenschaften

IUPAC Name |

4-(2,6-dichloropyrimidin-4-yl)oxy-3,5-dimethylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3O/c1-7-3-9(6-16)4-8(2)12(7)19-11-5-10(14)17-13(15)18-11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIJQBJPKVPGJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=CC(=NC(=N2)Cl)Cl)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Dimethyl-4-[[(2-naphthalen-2-yloxyacetyl)amino]methyl]piperidine-1-carboxamide](/img/structure/B2816855.png)

![3-methyl-5-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2816856.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2816857.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2816863.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2816868.png)

![5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2816869.png)

![2-[(3,4-Dichlorophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2816872.png)

![4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2816875.png)